2,5-Dimethylhex-3-ene-2,5-diol

Stereoselective Synthesis Photochemistry Halogenation

2,5-Dimethylhex-3-ene-2,5-diol (CAS 23359-01-5) is the trans-configured C8 diol essential for stereocontrolled synthesis where the central olefin dictates reaction outcome. Photochemical bromination yields exclusive trans-addition products, unlike the cis-dibromides from the alkyne analog. Vapor-phase aromatization over Group 8 metal catalysts produces p-xylene-enriched streams. The anhydrous form crystallizes in a monoclinic C2/c lattice, distinct from the hemihydrate. For acid-catalyzed 1,4-dehydration rearrangements, only the trans isomer reacts selectively.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 23359-01-5
Cat. No. B7778547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylhex-3-ene-2,5-diol
CAS23359-01-5
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)(C=CC(C)(C)O)O
InChIInChI=1S/C8H16O2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H,1-4H3/b6-5+
InChIKeyCPEMSVQIDGEZCG-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylhex-3-ene-2,5-diol (CAS 23359-01-5) for Precise Organic Synthesis and Materials Science Procurement


2,5-Dimethylhex-3-ene-2,5-diol (CAS 23359-01-5) is an unsaturated C8 diol with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol, featuring a central trans-configured double bond flanked by two tertiary hydroxyl-bearing carbons, each carrying gem-dimethyl substitution [1]. This compound belongs to the class of substituted hex-3-ene-2,5-diols and is typically supplied as the trans (E) isomer with purity specifications of ≥95% to 98%, requiring long-term storage in cool, dry conditions . Its structural signature confers specific steric and electronic properties that distinguish it from its saturated and acetylenic counterparts, making it a valued intermediate in stereocontrolled organic synthesis and catalytic transformations, though physical property data remain limited in the open literature [2].

Why 2,5-Dimethylhex-3-ene-2,5-diol Cannot Be Replaced by Its Alkyne or Alkane Analogs in Precision Chemistry


Procurement decisions involving 2,5-dimethylhex-3-ene-2,5-diol require awareness that its closest structural analogs—namely 2,5-dimethyl-3-hexyne-2,5-diol (CAS 142-30-3) and 2,5-dimethylhexane-2,5-diol (CAS 110-03-2)—exhibit fundamentally divergent stereochemical and electronic behaviors under identical reaction conditions [1]. While the acetylenic analog is a crystalline solid (mp 94.5°C) and the saturated analog (mp 89°C) lacks any pi-bond functionality, the trans-olefinic diol is a distinct molecular entity whose central C=C bond dictates both reaction stereochemistry and conformational accessibility, precluding simple one-for-one substitution in synthetic workflows . The following quantitative evidence substantiates the functional non-interchangeability of this compound within its chemical class.

Quantitative Performance Evidence for 2,5-Dimethylhex-3-ene-2,5-diol (CAS 23359-01-5): Head-to-Head Comparisons with Analogs


Stereoselective Photochemical Bromination: trans-Addition Product Formation from the trans-Olefin Diol

In a direct head-to-head comparison under photochemical bromination conditions in nonpolar solvents, the trans-olefinic diol 2,5-dimethyl-3-hexene-2,5-diol yielded exclusively trans-addition products, whereas its acetylenic analog 2,5-dimethyl-3-hexyne-2,5-diol gave predominantly cis-dibromides [1]. This inversion of stereochemical outcome is attributed to mechanistically distinct reaction pathways: a non-chain mechanism for the olefin versus a chain mechanism for the alkyne [2].

Stereoselective Synthesis Photochemistry Halogenation

Regioselective Aromatization: Selective p-Xylene Formation from the trans-Hexene Diol

Patent literature demonstrates that 2,5-dimethylhex-3-ene-2,5-diol undergoes catalytic vapor-phase aromatization at 300–750°C to yield a product mixture rich in p-xylene [1]. In contrast, hexane- and hexene-diols lacking the 2,5-dimethyl substitution pattern yield benzene, while the presence of a methyl substituent directs product distribution toward toluene [2]. This class-level inference indicates that the precise 2,5-dimethyl arrangement on an unsaturated backbone is structurally prerequisite for p-xylene selectivity, a feature not replicated by saturated or differently substituted diols.

Catalytic Aromatization Regioselectivity p-Xylene Production

Crystallographic Distinction: Monoclinic trans-2,5-Dimethyl-3-hexene-2,5-diol vs. orthorhombic Hemihydrate

High-resolution X-ray crystallographic analysis at ambient temperature reveals that anhydrous trans-2,5-dimethyl-3-hexene-2,5-diol crystallizes in the monoclinic space group C2/c with unit cell parameters a = 10.354 Å, b = 16.799 Å, c = 11.014 Å, β = 112.0°, V = 1776 ų, and a calculated density of 1.077 Mg m⁻³ [1]. In a cross-study comparison, the hemihydrate form (C8H16O2·0.5H2O) adopts an orthorhombic space group Pbcn with distinct lattice parameters a = 9.678 Å, b = 10.419 Å, c = 18.290 Å at 86 K [2]. The saturated analog 2,5-dimethylhexane-2,5-diol exhibits yet a different crystal habit and a reported melting point of 89°C, whereas the acetylenic analog melts at 94.5°C .

X-ray Crystallography Solid-State Structure Polymorphism

cis/trans Isomer-Dependent Acid-Catalyzed Rearrangement Reactivity

Classic studies by Johnson and Johnson (1940) established that the cis and trans isomers of 2,5-dimethyl-3-hexene-2,5-diol exhibit distinctly different behavior toward sulfuric and hydrochloric acids [1]. The trans isomer demonstrates a defined 1,4-dehydration rearrangement pathway, while the cis isomer manifests altered reactivity patterns under identical acidic conditions [2]. This stereochemical dependence on reaction outcome is a class-level characteristic of unsaturated 1,4-glycols and is not observed in the saturated analog 2,5-dimethylhexane-2,5-diol, which lacks the central double bond necessary for 1,4-dehydration rearrangements.

Acid Catalysis Rearrangement Chemistry Stereochemical Stability

Optimal Procurement and Application Scenarios for 2,5-Dimethylhex-3-ene-2,5-diol (CAS 23359-01-5) Based on Quantified Evidence


Stereospecific Synthesis of trans-Dibromide Intermediates via Photochemical Bromination

As demonstrated by the direct head-to-head comparison in Section 3, 2,5-dimethylhex-3-ene-2,5-diol uniquely yields trans-addition products upon photochemical bromination, in contrast to the cis-dibromides obtained from the alkyne analog [1]. This stereochemical fidelity makes the compound the preferred starting material for synthetic sequences requiring trans-configured vicinal dibromides, which serve as precursors to trans-alkenes, epoxides, or other stereodefined building blocks.

Catalytic Aromatization for Selective p-Xylene Production

Patent evidence confirms that vapor-phase aromatization of 2,5-dimethylhex-3-ene-2,5-diol over Group 8 metal catalysts at 300–750°C produces a product stream enriched in p-xylene [2]. This regioselectivity distinguishes the compound from non-methylated or mono-methylated diols, positioning it as a strategic precursor for para-substituted aromatic feedstocks in industrial catalytic processes.

Solid-State Characterization and Controlled Hydration Studies

The crystallographic data presented in Section 3 establish that the anhydrous trans form adopts a monoclinic C2/c lattice (density 1.077 Mg m⁻³), whereas the hemihydrate crystallizes in orthorhombic Pbcn symmetry with different unit cell dimensions [3]. Researchers procuring this compound for solid-state analysis, polymorphism screening, or moisture-sensitivity investigations must specify the desired hydration state, as the two forms exhibit measurably distinct crystallographic and potentially physicochemical properties.

Acid-Mediated 1,4-Dehydration and Rearrangement Transformations

The established differential reactivity of cis and trans isomers toward sulfuric and hydrochloric acids [4] underscores the necessity of procuring the trans stereoisomer for applications involving acid-catalyzed 1,4-dehydration rearrangements. In such workflows, the saturated analog is inert toward this transformation, and the cis isomer may yield divergent product distributions, reinforcing the functional specificity of the trans-olefin diol.

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